molecular formula C20H13Cl2N3O3 B5024946 3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B5024946
M. Wt: 414.2 g/mol
InChI Key: QJDPDFVDGJWYSR-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of dichloro, methoxy, and oxazolo-pyridinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-4-methoxybenzoic acid with appropriate reagents to introduce the oxazolo-pyridinyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzoic acid: Shares the dichloro and methoxy groups but lacks the oxazolo-pyridinyl moiety.

    4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide: Similar structure but without the dichloro groups.

Uniqueness

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c1-27-17-14(21)9-12(10-15(17)22)18(26)24-13-6-4-11(5-7-13)19-25-16-3-2-8-23-20(16)28-19/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDPDFVDGJWYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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